(2,2-Difluorocyclopropyl)methanol
Overview
Description
(2,2-Difluorocyclopropyl)methanol is a compound that features a cyclopropyl ring—a three-membered carbon ring—substituted with two fluorine atoms at the same carbon and a methanol group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, the first paper discusses α-trifluoromethyl-(indol-3-yl)methanols, which are related in that they also contain a trifluoromethyl group and a methanol moiety, although in a more complex setting .
Synthesis Analysis
The synthesis of related compounds, such as the trifluoromethylated indol-3-yl methanols mentioned in the first paper, involves a [3+2] cycloaddition reaction. This method could potentially be adapted for the synthesis of (2,2-Difluorocyclopropyl)methanol by using a suitable difluorocyclopropyl precursor and a methanol derivative in a similar cycloaddition strategy .
Molecular Structure Analysis
The molecular structure of (2,2-Difluorocyclopropyl)methanol would be expected to exhibit the strain inherent to cyclopropane rings, along with the electronic effects of the fluorine substituents. Fluorine atoms are highly electronegative, which would influence the electron distribution in the molecule and could affect its reactivity .
Chemical Reactions Analysis
The second paper provides insight into how cyclopropanol, a molecule similar to (2,2-Difluorocyclopropyl)methanol but without the fluorine substitutions, can inactivate methanol oxidase through covalent modification of the enzyme's flavin cofactor. This suggests that (2,2-Difluorocyclopropyl)methanol might also interact with enzymes in a similar manner, although the presence of fluorine could alter its reactivity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2,2-Difluorocyclopropyl)methanol are not discussed in the provided papers, we can infer that the compound would likely be a liquid at room temperature, given the small size of the molecule and the presence of the methanol group. The fluorine atoms would contribute to the compound's polarity and could affect properties such as boiling point, solubility, and chemical stability .
Scientific Research Applications
Methanotrophs and Methanol Utilization
Methanotrophs, bacteria that utilize methane as their sole carbon source, demonstrate the biotechnological potential of methane-derived compounds such as methanol. These bacteria can produce a variety of valuable products including single-cell proteins, biopolymers, nanotechnology components, and biofuels, highlighting the versatility of methane and methanol in sustainable biotechnology applications (Strong, Xie, & Clarke, 2015).
Hydrogen Production from Methanol
The conversion of methanol to hydrogen represents a significant application in sustainable energy. Methanol steam reforming, partial oxidation, and autothermal reforming are processes that can produce high-purity hydrogen, a clean energy carrier. This underscores methanol's role in facilitating a transition towards a hydrogen economy and highlights the importance of catalyst development and reactor technology in improving efficiency and sustainability (García et al., 2021).
Direct Methanol Fuel Cells (DMFCs)
DMFCs directly convert chemical energy from methanol into electrical energy. The technology faces challenges such as methanol crossover and requires advancements in polymer electrolyte materials. Despite these challenges, DMFCs present a promising option for portable power sources, leveraging methanol's high energy density and ease of handling (Heinzel & Barragán, 1999).
Methanol as a Chemical Marker
In the electrical power industry, methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence can indicate the degradation of insulating paper, making it a valuable tool for maintenance and reliability assessments (Jalbert et al., 2019).
Methanol in Spark Ignition Engines
Methanol and methanol-gasoline blends have been studied for their performance and emission characteristics in spark ignition engines. These studies reveal that methanol can improve engine efficiency and reduce emissions, demonstrating its potential as a cleaner alternative fuel (Kowalewicz, 1993).
Safety And Hazards
properties
IUPAC Name |
(2,2-difluorocyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375747 | |
Record name | (2,2-difluorocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluorocyclopropyl)methanol | |
CAS RN |
509072-57-5 | |
Record name | (2,2-difluorocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluorocyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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